(5-(But-3-en-1-yloxy)pyridin-3-yl)boronic acid
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Overview
Description
(5-(But-3-en-1-yloxy)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a but-3-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(But-3-en-1-yloxy)pyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to selectively introduce a metal at the ortho position of a pyridine ring, followed by borylation to install the boronic acid group.
Palladium-Catalyzed Cross-Coupling: This method involves the coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
(5-(But-3-en-1-yloxy)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can participate in reduction reactions to form corresponding alcohols or alkanes.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyridine derivatives, depending on the coupling partner.
Scientific Research Applications
(5-(But-3-en-1-yloxy)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(But-3-en-1-yloxy)pyridin-3-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the pyridine ring and the but-3-en-1-yloxy substituent, which enhance the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
(4-Methoxyphenyl)boronic Acid: Contains a methoxy group on the phenyl ring, similar to the but-3-en-1-yloxy group in the target compound.
(2-Pyridyl)boronic Acid: Another pyridine-based boronic acid, but without the but-3-en-1-yloxy substituent.
Uniqueness
(5-(But-3-en-1-yloxy)pyridin-3-yl)boronic acid is unique due to the presence of the but-3-en-1-yloxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions and the synthesis of complex molecules .
Properties
Molecular Formula |
C9H12BNO3 |
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Molecular Weight |
193.01 g/mol |
IUPAC Name |
(5-but-3-enoxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO3/c1-2-3-4-14-9-5-8(10(12)13)6-11-7-9/h2,5-7,12-13H,1,3-4H2 |
InChI Key |
DYAARIWFOLIEDD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)OCCC=C)(O)O |
Origin of Product |
United States |
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